REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[CH2:6]([C:8]1[CH2:9][CH2:10][CH2:11][N:12]2[C:17]=1[C:16]1[NH:18][C:19]3[C:24]([C:15]=1[CH2:14][CH2:13]2)=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH3:7].[OH-:25].[Na+].[CH2:27]=O>ClCCl.O>[OH:25][CH2:27][C:8]1([CH2:6][CH3:7])[CH:17]2[N:12]([CH2:13][CH2:14][C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][C:16]=32)[CH2:11][CH2:10][CH2:9]1 |f:0.1,2.3|
|
Name
|
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
|
Quantity
|
28.5 mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O.C(C)C=1CCCN2CCC3=C(C12)NC1=CC=CC=C13
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
66.8 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo, under argon atmosphere
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel
|
Duration
|
4 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[CH2:6]([C:8]1[CH2:9][CH2:10][CH2:11][N:12]2[C:17]=1[C:16]1[NH:18][C:19]3[C:24]([C:15]=1[CH2:14][CH2:13]2)=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH3:7].[OH-:25].[Na+].[CH2:27]=O>ClCCl.O>[OH:25][CH2:27][C:8]1([CH2:6][CH3:7])[CH:17]2[N:12]([CH2:13][CH2:14][C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[NH:18][C:16]=32)[CH2:11][CH2:10][CH2:9]1 |f:0.1,2.3|
|
Name
|
1-ethyl-2,3,4,6,7,12-hexahydro-indolo[2,3-a]quinolizine perchlorate
|
Quantity
|
28.5 mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O.C(C)C=1CCCN2CCC3=C(C12)NC1=CC=CC=C13
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
66.8 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo, under argon atmosphere
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated at 160°-170 ° C. (bath temperature) for 4 hours in a closed vessel
|
Duration
|
4 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OCC1(CCCN2CCC3=C(C12)NC1=CC=CC=C13)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |